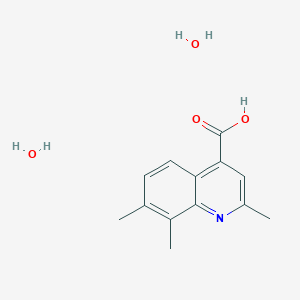
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Übersicht
Beschreibung
“2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609406-89-4 . It has a molecular weight of 251.28 and its IUPAC name is 2,7,8-trimethylquinoline-4-carboxylic acid dihydrate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2.2H2O/c1-7-4-5-10-11 (13 (15)16)6-8 (2)14-12 (10)9 (7)3;;/h4-6H,1-3H3, (H,15,16);2*1H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.28 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including structures similar to 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate, are widely acknowledged for their anticorrosive properties. These compounds demonstrate effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb on metallic surfaces and form stable chelating complexes. This characteristic makes them valuable in protecting metals from degradation, especially in harsh environments (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Optoelectronic Materials
Quinazolines and quinoline derivatives play a significant role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is beneficial for creating novel materials for applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. These materials contribute to advancements in electronic and photonic technologies, highlighting the versatility of quinoline structures in engineering applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Green Chemistry Approaches
The synthesis and application of quinoline and its derivatives underscore the movement towards green chemistry. Innovations in creating quinoline scaffolds via environmentally friendly methods address the need to reduce hazardous chemicals in synthesis processes. These approaches not only aim to mitigate human health and environmental risks but also enhance the sustainability of chemical production (L. Nainwal, Sharba Tasneem, W. Akhtar, G. Verma, M. F. Khan, S. Parvez, M. Shaquiquzzaman, M. Akhter, & M. Alam, 2019).
Biotechnological Routes
In biotechnology, the exploration of carboxylic acids, such as those related to quinoline derivatives, involves their potential as precursors for bio-based plastics and other biorenewable chemicals. These studies focus on fermentative production and subsequent transformation into valuable industrial chemicals, demonstrating the critical role of quinoline-related compounds in the biobased economy (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7,8-trimethylquinoline-4-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.2H2O/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3;;/h4-6H,1-3H3,(H,15,16);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVKKIKYQQCMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


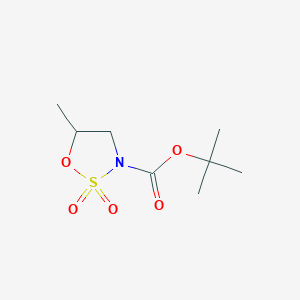
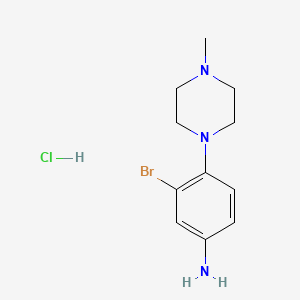
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

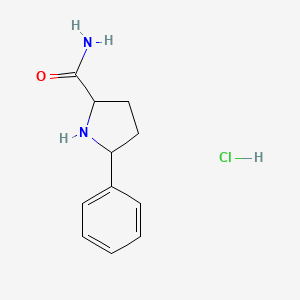
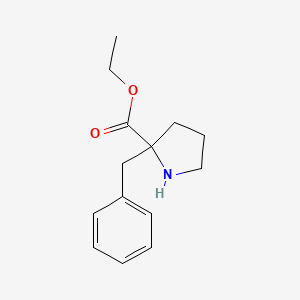
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)

![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)

